Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 409.9 g/mol. This compound is classified under heterocyclic compounds, specifically within the thieno[2,3-c]pyridine family, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is notable for its structural features that include multiple functional groups such as acetamido, cyano, and carboxylate moieties, contributing to its chemical reactivity and potential therapeutic properties.
The synthesis of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves several steps that may include:
Technical details regarding specific reagents, catalysts, and conditions (temperature, solvent) would be necessary to optimize yields and purity during synthesis.
The molecular structure of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be represented using various structural formulas:
InChI=1S/C17H16ClN3O3S2/c1-2-24-17(23)21-6-5-11-12(8-19)16(26-13(11)9-21)20-15(22)7-10-3-4-14(18)25-10/h3-4H,2,5-7,9H2,1H3,(H,20,22)
The structure features a thieno[2,3-c]pyridine core with substituents that influence its chemical behavior and biological activity.
Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound for further applications or studying its reactivity.
The mechanism of action of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is not extensively documented but can be inferred based on similar compounds. It may interact with biological targets such as enzymes or receptors due to its functional groups:
Quantitative data regarding binding affinities or biological activity would enhance understanding of its mechanism of action.
The physical and chemical properties of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 409.9 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Not Available |
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has potential applications in several scientific fields:
The ongoing research into this compound could lead to discoveries that expand its applications in pharmaceuticals and materials science.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1